4-[[(2R,3S,4R,5R)-5-[6-amino-8-[(3,4-dichlorophenyl)methylamino]purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxymethyl]benzonitrile
CAS No.:
Cat. No.: VC17946660
Molecular Formula: C25H23Cl2N7O4
Molecular Weight: 556.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H23Cl2N7O4 |
|---|---|
| Molecular Weight | 556.4 g/mol |
| IUPAC Name | 4-[[5-[6-amino-8-[(3,4-dichlorophenyl)methylamino]purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxymethyl]benzonitrile |
| Standard InChI | InChI=1S/C25H23Cl2N7O4/c26-16-6-5-15(7-17(16)27)9-30-25-33-19-22(29)31-12-32-23(19)34(25)24-21(36)20(35)18(38-24)11-37-10-14-3-1-13(8-28)2-4-14/h1-7,12,18,20-21,24,35-36H,9-11H2,(H,30,33)(H2,29,31,32) |
| Standard InChI Key | ZXGGCBQORXDVTE-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1COCC2C(C(C(O2)N3C4=NC=NC(=C4N=C3NCC5=CC(=C(C=C5)Cl)Cl)N)O)O)C#N |
Introduction
Chemical Structure and Properties
VER-155008 features a complex structure combining a modified adenosine moiety with a benzonitrile group. Key characteristics include:
| Property | Value |
|---|---|
| IUPAC Name | 4-[[(2R,3S,4R,5R)-5-[6-amino-8-[(3,4-dichlorophenyl)methylamino]purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxymethyl]benzonitrile |
| Molecular Formula | C₂₅H₂₃Cl₂N₇O₄ |
| Molecular Weight | 556.4 g/mol |
| CAS Number | 1134156-31-2 |
| SMILES | C1=CC(=CC=C1COC[C@@H]2C@HO)C#N |
| InChI Key | ZXGGCBQORXDVTE-UHFFFAOYSA-N |
The compound’s stereochemistry is critical for its biological activity, with the (2R,3S,4R,5R) configuration enabling precise interactions with molecular targets .
Synthesis and Structural Modifications
Synthetic Pathways
VER-155008 is synthesized through multi-step processes involving:
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Purine Base Formation: Condensation of 6-aminopurine precursors with dichlorophenylmethylamine.
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Glycosylation: Attachment of the ribosyl moiety to the purine base under stereocontrolled conditions.
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Functionalization: Introduction of the benzonitrile group via methoxymethyl bridging, achieved through nucleophilic substitution or coupling reactions .
Industrial production employs high-throughput screening to optimize yield and purity, often requiring chromatographic purification.
Biological Activity and Mechanisms
HSP70 Inhibition
VER-155008 competitively binds the ATPase domain of HSP70 (IC₅₀ = 0.5 μM), disrupting its chaperone function. This inhibition destabilizes oncoproteins such as Raf-1 and Her-2, leading to proteotoxic stress in cancer cells . Key mechanistic insights include:
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ATPase Domain Binding: The adenosine-like structure mimics ATP, locking HSP70 in a semi-open conformation and preventing substrate binding .
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Downstream Effects: Suppression of PI3K/AKT/mTOR and MEK/ERK signaling pathways, critical for tumor proliferation and survival .
In Vitro Studies
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Pheochromocytoma (PC12 Cells): VER-155008 induces G0/G1 cell cycle arrest (56.4% at 100 μM) and apoptosis (19.6% at 100 μM) while reducing migration by 56.3% .
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Non-Small Cell Lung Cancer (A549 Cells): Synergistic effects with HSP90 inhibitor 17-AAG enhance radiation sensitivity .
In Vivo Studies
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Mouse Xenograft Models: Daily administration (10–100 mg/kg) reduces tumor volume by 60–70% in pheochromocytoma and mesothelioma models .
Pharmacological Applications
Cancer Therapeutics
VER-155008’s ability to target HSP70-expressing cancers has been validated in:
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Pleural Mesothelioma: Disrupts autophagy and induces G1 arrest via PI3K/AKT/mTOR inhibition .
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Colon Cancer: Activates caspase-dependent apoptosis and synergizes with HSP90 inhibitors .
Neurodegenerative Diseases
Emerging evidence suggests VER-155008 crosses the blood-brain barrier, promoting axonal regrowth in Alzheimer’s disease models (5XFAD mice) and improving memory function .
Comparative Analysis with Analogues
| Compound | Target | IC₅₀ | Key Difference |
|---|---|---|---|
| VER-155008 | HSP70 | 0.5 μM | Benzonitrile group enhances solubility |
| PES (Pifithrin-μ) | HSP70 | 10 μM | Sulfonamide backbone; less selective |
| Apoptozole | HSP70 | 20 μM | Benzothiazole core; limited bioavailability |
VER-155008’s specificity for HSP70 over Hsc70 and Grp78 remains debated, necessitating further isoform-selective studies .
Pharmacokinetics and Toxicity
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